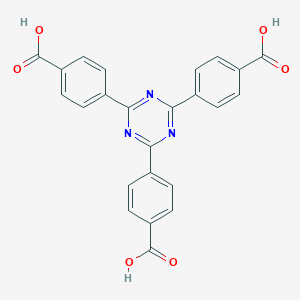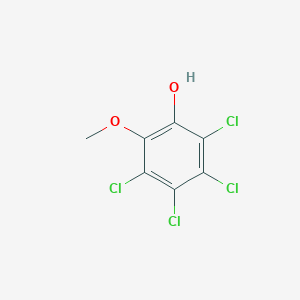![molecular formula C9H4OS2 B036881 环戊[2,1-b:3,4-b']二噻吩-4-酮 CAS No. 25796-77-4](/img/structure/B36881.png)
环戊[2,1-b:3,4-b']二噻吩-4-酮
描述
Cyclopenta[2,1-b:3,4-b']dithiophen-4-one is a chemical compound with potential applications in materials science, especially in the development of conducting polymers and organic electronics. Its unique molecular structure enables it to serve as an attractive building block for low bandgap conducting polymers due to its electronic and optical properties.
Synthesis Analysis
A new, efficient three-step synthesis approach has been developed for 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one (CDT), involving a regiospecific synthesis of bis(2-iodo-3-thienyl)methanol, followed by oxidation to bis(2-iodo-3-thienyl) ketone, and finally Ullmann coupling to yield CDT (Brzezinski & Reynolds, 2002). This method offers a convenient and accessible route to synthesize CDT derivatives for various applications.
Molecular Structure Analysis
The molecular structure of cyclopenta[2,1-b:3,4-b']dithiophen-4-one and its derivatives plays a crucial role in determining their electronic and optical properties. The conjugated system within the cyclopentadithiophene backbone contributes to a low HOMO-LUMO gap, making it suitable for applications in electronic devices (Loganathan et al., 2003).
Chemical Reactions and Properties
Cyclopenta[2,1-b:3,4-b']dithiophen-4-one undergoes various chemical reactions that enable the synthesis of polymers and copolymers with promising electronic properties. For example, its polymerization results in materials with long conjugation lengths and low band gaps, suitable for use in organic electronics and solar cells (Kowalski et al., 2012).
Physical Properties Analysis
The physical properties of cyclopenta[2,1-b:3,4-b']dithiophen-4-one derivatives, such as solubility and thermal stability, are critical for their application in device fabrication. The introduction of alkyl groups has been shown to improve the solubility and processability of these compounds, thereby enhancing their utility in organic electronics (Fei et al., 2013).
Chemical Properties Analysis
The electrochemical properties of cyclopenta[2,1-b:3,4-b']dithiophen-4-one-based polymers, such as their doping levels and capacitance, are crucial for their performance as electrode materials in supercapacitors and other energy storage devices. These materials exhibit broad electroactivity and high capacitances, making them promising candidates for such applications (Fusalba et al., 1999).
科学研究应用
1. Organic Solar Cells
- Application Summary : Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is used in the design and characterization of 9-heterocyclic ring non-fullerene acceptors (NFAs) for organic solar cells . The planar conjugated CPDT donor enhances absorption by reducing vibronic transition and charge transport .
- Methods of Application : The organic photovoltaic cells were constructed using novel NFAs with different end groups .
- Results : Photovoltaic devices constructed from m-Me-ITIC with various end groups delivered power conversion efficiencies of 3.6–11.8% .
2. Alternating Copolymers
- Application Summary : Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is used in the synthesis of alternating copolymers . These copolymers absorb light in a wide visible spectral range (300–800 nm) .
- Methods of Application : The copolymers were synthesized via direct С–Н arylation and Suzuki cross-coupling .
- Results : The energy gap of the copolymers was found to be in the range of 1.4–1.9 eV . Photocells based on these copolymers demonstrated an efficiency of solar light transformation of up to 3.6% .
3. Hole Transporting Material
- Application Summary : A 4,4′-spirobi[cyclopenta[2,1-b:3,4-b’]dithiophene] derivative (spiro-CPDT) is used as the core in the design and synthesis of a promising hole transporting material (HTM) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
4. Extended Conjugation for Organic Solar Cells
- Application Summary : Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is used in the design and characterization of 9-heterocyclic ring non-fullerene acceptors (NFAs) with the extended backbone of indacenodithiophene . The planar conjugated CPDT donor enhances absorption by reducing vibronic transition and charge transport .
- Methods of Application : The organic photovoltaic cells were constructed using novel NFAs with different end groups .
- Results : Photovoltaic devices constructed from m-Me-ITIC with various end groups deliver power conversion efficiencies of 3.6–11.8% .
5. Fluorinated Hole-Transporting Materials for Perovskite Solar Cells
- Application Summary : A new class of fluorinated cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT)-based small molecules are demonstrated as hole-transporting materials (HTMs) for high-performance perovskite solar cells (PSCs) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : PSCs employing YC-oF as the HTM delivered an excellent efficiency of 22.41% .
6. Organic Field Effect Transistors and Organic Electronics
- Application Summary : 4H-cyclopenta[2,1-b:3,4-b’]dithiophene, also known as CPDT, a rigid coplanar structure favouring π−π intermolecular interactions with good electron-donating properties, has been one of the most attractive building blocks for organic field effect transistors and organic electronics .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
7. Fluorinated Hole-Transporting Materials for Perovskite Solar Cells
- Application Summary : A new class of fluorinated cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT)-based small molecules, namely YC-oF, YC-mF, and YC-H, are demonstrated as hole-transporting materials (HTMs) for high-performance perovskite solar cells (PSCs) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : PSCs employing YC-oF as the HTM delivered an excellent efficiency of 22.41% .
8. Extended Conjugation for Organic Solar Cells
- Application Summary : Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is used in the design and characterization of 9-heterocyclic ring non-fullerene acceptors (NFAs) with the extended backbone of indacenodithiophene . The planar conjugated CPDT donor enhances absorption by reducing vibronic transition and charge transport .
- Methods of Application : The organic photovoltaic cells were constructed using novel NFAs with different end groups .
- Results : Photovoltaic devices constructed from m-Me-ITIC with various end groups deliver power conversion efficiencies of 3.6–11.8% .
9. Organic Field Effect Transistors and Organic Electronics
- Application Summary : 4H-cyclopenta[2,1-b:3,4-b’]dithiophene, also known as CPDT, a rigid coplanar structure favouring π−π intermolecular interactions with good electron-donating properties, has been one of the most attractive building blocks for organic field effect transistors and organic electronics .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
未来方向
Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one holds promise for the fabrication of cost-effective devices in the future, particularly in the field of perovskite solar cells . The efficient synthesis of the monomer and the polymer paves the way for future synthesis of soluble planar CPDTO homopolymers with alternating alkylated and non-alkylated CPDTO units .
属性
IUPAC Name |
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4OS2/c10-7-5-1-3-11-8(5)9-6(7)2-4-12-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIUHKXJUKKOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)C3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450429 | |
| Record name | 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta[2,1-b:3,4-b']dithiophen-4-one | |
CAS RN |
25796-77-4 | |
| Record name | 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[2,1-b:3,4-b']dithiophen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



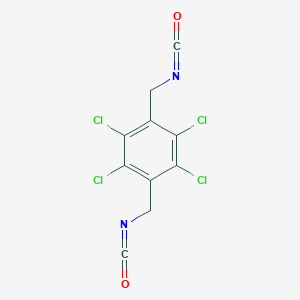
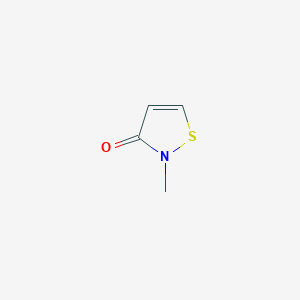
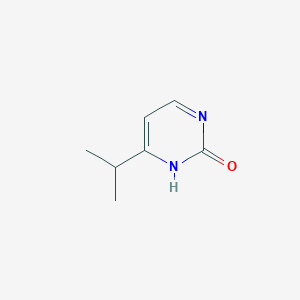
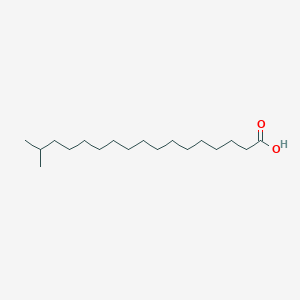
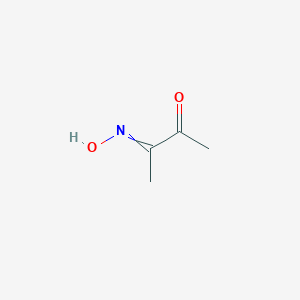
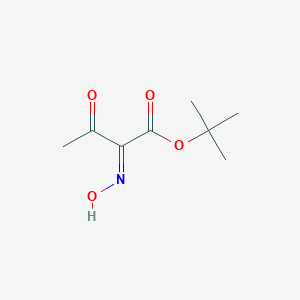
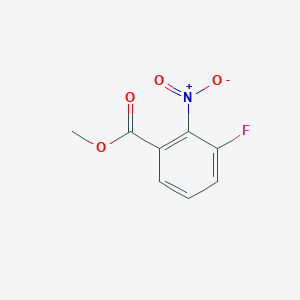
![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
